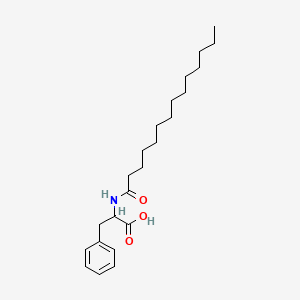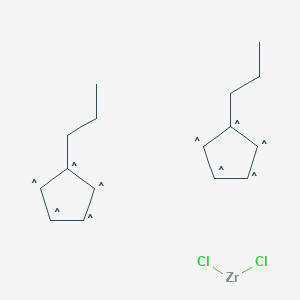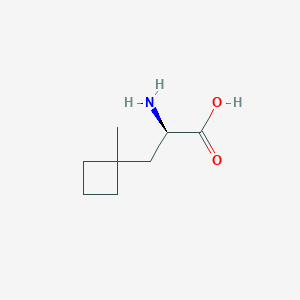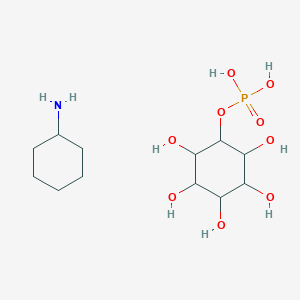
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate is a chemical compound with the molecular formula C₁₈H₃₉N₂O₉P It is known for its unique structure, which includes a cyclohexane ring substituted with multiple hydroxyl groups and a phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate typically involves the reaction of cyclohexanamine with a phosphorylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane compounds.
Applications De Recherche Scientifique
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and phosphate moiety allow it to form hydrogen bonds and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog with a single hydroxyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Inositol Phosphates: Compounds with similar phosphate and hydroxyl group arrangements.
Uniqueness
Cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate is unique due to its combination of a cyclohexane ring with multiple hydroxyl groups and a phosphate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H26NO9P |
|---|---|
Poids moléculaire |
359.31 g/mol |
Nom IUPAC |
cyclohexanamine;(2,3,4,5,6-pentahydroxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C6H13O9P/c7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h6H,1-5,7H2;1-11H,(H2,12,13,14) |
Clé InChI |
CIDVDWGHBSYGCB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



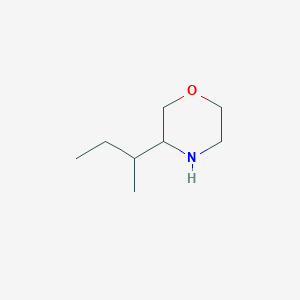
![N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278274.png)


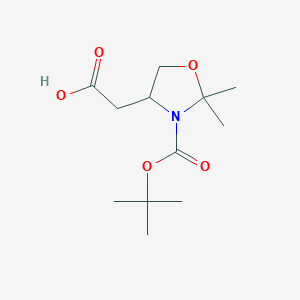
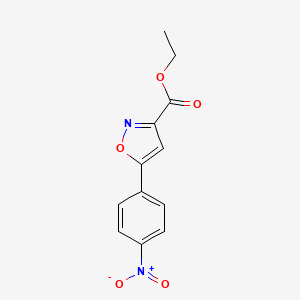
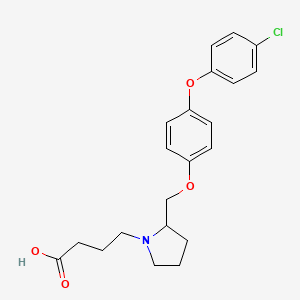
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
